9-Dodecen-1-ol, (9E)-
Overview
Description
9-Dodecen-1-ol, (9E)-, also known as (E)-9-Dodecen-1-ol, is an organic compound with the molecular formula C12H24O. It is a long-chain unsaturated alcohol with a double bond located at the ninth carbon atom in the trans configuration. This compound is commonly found in nature and is often used in the synthesis of pheromones and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Dodecen-1-ol, (9E)-, can be achieved through various methods. One common approach involves the reduction of 9-Dodecenal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, 9-Dodecen-1-ol, (9E)-, can be produced through the hydroformylation of 1-Dodecene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-Dodecene using a catalyst such as rhodium or cobalt complexes. The resulting aldehyde is then hydrogenated to form the desired alcohol.
Types of Reactions:
Oxidation: 9-Dodecen-1-ol, (9E)-, can undergo oxidation reactions to form 9-Dodecenal or 9-Dodecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: 9-Dodecen-1-ol, (9E)-, can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 9-Dodecenal, 9-Dodecenoic acid.
Reduction: Saturated alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
9-Dodecen-1-ol, (9E)-, has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pheromones and other complex organic molecules.
Biology: The compound is studied for its role in insect communication and behavior, particularly in the context of pheromone signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry: 9-Dodecen-1-ol, (9E)-, is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Dodecen-1-ol, (9E)-, primarily involves its interaction with specific molecular targets such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In the context of its use as a pheromone, the compound’s structure and functional groups play a crucial role in its recognition and binding affinity to the target receptors.
Comparison with Similar Compounds
9-Dodecen-1-ol, (9Z)-: The cis isomer of 9-Dodecen-1-ol, which has a different spatial arrangement of the double bond.
1-Dodecanol: A saturated alcohol with no double bonds.
9-Dodecenal: An aldehyde derivative of 9-Dodecen-1-ol.
Uniqueness: 9-Dodecen-1-ol, (9E)-, is unique due to its trans configuration of the double bond, which imparts distinct chemical and biological properties. This configuration influences its reactivity, binding affinity to receptors, and overall effectiveness in various applications compared to its cis isomer and other similar compounds.
Properties
IUPAC Name |
(E)-dodec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNIRNIXNLOJP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885613 | |
Record name | 9-Dodecen-1-ol, (9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35237-62-8, 35148-18-6 | |
Record name | (E)-9-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35237-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dodecen-1-ol, (9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035148186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Dodecen-1-ol, (9E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Dodecen-1-ol, (9E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Dodecen-1-ol, (9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-DODECEN-1-OL, (9E)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is TRANS-9-DODECEN-1-OL synthesized in the laboratory according to the research?
A1: The research outlines a multi-step synthesis of TRANS-9-DODECEN-1-OL []. It begins with the dehydrogenation of 1,9-nonanediol to produce 9-hydroxynonanal []. This compound is then reacted with acetone under basic conditions to yield 14-hydroxy-trans-5-tetradecen-2-one []. A Wolff-Kishner reduction of this intermediate then produces the final product, TRANS-9-DODECEN-1-OL [].
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